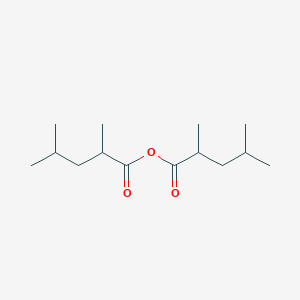

2,4-Dimethylpentanoic anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethylpentanoic anhydride is an organic compound that belongs to the class of carboxylic anhydrides. It is derived from 2,4-dimethylpentanoic acid and is characterized by the presence of two acyl groups connected by an oxygen atom. This compound is of interest in various chemical and industrial applications due to its reactivity and functional properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethylpentanoic anhydride typically involves the dehydration of 2,4-dimethylpentanoic acid. One common method is the use of reagents such as triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is advantageous due to its short reaction time, high yield, and simplicity of the experimental procedure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar dehydration techniques. The use of thionyl chloride or phosphorus pentachloride as dehydrating agents is also common in large-scale production . These methods ensure efficient conversion of the carboxylic acid to the anhydride with minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethylpentanoic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 2,4-dimethylpentanoic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.

Aminolysis: Involves the use of primary or secondary amines under mild conditions.

Major Products Formed

Hydrolysis: Produces 2,4-dimethylpentanoic acid.

Alcoholysis: Produces esters such as 2,4-dimethylpentanoate.

Aminolysis: Produces amides such as 2,4-dimethylpentanamide.

Applications De Recherche Scientifique

2,4-Dimethylpentanoic anhydride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.

Biology: Employed in the modification of biomolecules through acylation reactions.

Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 2,4-dimethylpentanoic anhydride involves the nucleophilic attack on the carbonyl carbon of the anhydride. This leads to the cleavage of the anhydride bond and the formation of the corresponding carboxylic acid derivative. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethylpentanoic acid: The parent acid from which the anhydride is derived.

2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the functional groups of the anhydride.

Uniqueness

2,4-Dimethylpentanoic anhydride is unique due to its reactivity and ability to form a variety of derivatives through reactions with nucleophiles. Its anhydride functionality makes it more reactive than the corresponding acid, allowing for a broader range of chemical transformations.

Activité Biologique

2,4-Dimethylpentanoic anhydride (also known as 2,4-Dimethylpentanoic acid anhydride) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is derived from 2,4-dimethylpentanoic acid through dehydration. The compound is characterized by its anhydride functional group, which plays a crucial role in its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antifungal Activity : Research indicates that modifications to the structure of similar compounds can enhance antifungal properties. For instance, analogues of 2,4-dimethylpentanoic acid have shown significant antifungal activity against pathogens like Penicillium digitatum and Penicillium italicum, with some derivatives achieving inhibition rates over 80% .

- Toxicity Studies : Toxicity assessments have been conducted to evaluate the impact of this compound on various organisms. The acute toxicity levels for related compounds indicate a range of LC50 values that suggest moderate toxicity to aquatic life . For example, studies show that the LC50 values for certain dimethylphenol derivatives range from 2,120 to 16,750 µg/l.

- Cell Proliferation Inhibition : Preliminary evaluations have demonstrated that certain derivatives can inhibit cell proliferation in human cell lines (e.g., HEK293 and 16HBE cells) in a dose-dependent manner. The compound MP4 (an analogue) exhibited lower toxicity compared to standard antifungal agents while still effectively inhibiting cell growth .

The mechanisms by which this compound exhibits its biological effects are not fully elucidated. However, several studies suggest potential pathways:

- Membrane Disruption : Similar compounds have been shown to disrupt fungal cell membranes by inhibiting key enzymes involved in ergosterol biosynthesis (e.g., cytochrome P450 enzymes). This disruption leads to morphological changes in fungal hyphae and reduced viability .

- Antioxidant Activity : Some derivatives display antioxidant properties, with varying degrees of DPPH radical scavenging activity reported. For instance, IC50 values for related compounds range from 25.6 to 190 µM, indicating their potential as antioxidant agents .

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal efficacy of synthesized analogues of 2,4-dimethylpentanoic acid, compound MP4 demonstrated inhibition rates of 84% against P. digitatum and 63% against P. italicum. This highlights the potential for structural modifications to enhance antifungal properties significantly .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment revealed that the acute toxicity of related compounds varies widely among species. For example, Daphnia magna showed significant sensitivity to certain derivatives with LC50 values indicating potential risks at low concentrations .

Data Tables

| Compound | Activity Type | IC50/LC50 Values (µg/l) | Notes |

|---|---|---|---|

| MP4 (analogue) | Antifungal | - | Inhibition rates: P. digitatum (84%) |

| 2,4-Dimethylphenol | Aquatic Toxicity | 2,120 - 16,750 | Acute toxicity levels for fish species |

| Various Antioxidant Derivatives | Antioxidant Activity | IC50: 25.6 - 190 | DPPH scavenging activity |

Propriétés

Formule moléculaire |

C14H26O3 |

|---|---|

Poids moléculaire |

242.35 g/mol |

Nom IUPAC |

2,4-dimethylpentanoyl 2,4-dimethylpentanoate |

InChI |

InChI=1S/C14H26O3/c1-9(2)7-11(5)13(15)17-14(16)12(6)8-10(3)4/h9-12H,7-8H2,1-6H3 |

Clé InChI |

SAUXSSVICVRRBH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C)C(=O)OC(=O)C(C)CC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.